molecular formula C11H17N B3021206 4-ethyl-N-(propan-2-yl)aniline CAS No. 103093-97-6

4-ethyl-N-(propan-2-yl)aniline

Cat. No.: B3021206
CAS No.: 103093-97-6
M. Wt: 163.26 g/mol
InChI Key: RXFIEKDCEQLLEH-UHFFFAOYSA-N
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Description

4-Ethyl-N-(propan-2-yl)aniline (IUPAC name) is a substituted aniline derivative featuring an ethyl group at the para position of the aromatic ring and an isopropyl group attached to the nitrogen atom. For instance, 4-methyl-N-(propan-2-yl)aniline (a methyl-substituted analog) and N,N-di(propan-2-yl)aniline (a di-isopropyl-substituted variant) are documented in the literature . These analogs suggest that the ethyl and isopropyl substituents influence steric, electronic, and solubility properties, which are critical in applications such as medicinal chemistry or materials science.

Properties

IUPAC Name

4-ethyl-N-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-10-5-7-11(8-6-10)12-9(2)3/h5-9,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFIEKDCEQLLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 4-ethylaniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-ethylaniline

    Reagent: Isopropyl halide (e.g., isopropyl bromide)

    Catalyst: Base (e.g., potassium carbonate)

    Solvent: Organic solvent (e.g., acetone)

    Reaction Conditions: Reflux temperature for several hours

The reaction yields this compound as the primary product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .

Scientific Research Applications

4-ethyl-N-(propan-2-yl)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its aromatic nature allows it to engage in π-π interactions with other aromatic systems, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Structural and Electronic Features

The substituents on the aniline core significantly alter molecular properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
4-Ethyl-N-(propan-2-yl)aniline Ethyl (para), isopropyl (N) C11H17N 163.26 (calc.) Higher lipophilicity vs. methyl analog -
4-Methyl-N-(propan-2-yl)aniline Methyl (para), isopropyl (N) C10H15N 149.24 Simpler alkyl groups; lower steric hindrance
N,N-Di(propan-2-yl)aniline Di-isopropyl (N) C12H19N 177.29 Enhanced steric bulk at nitrogen
4-(Morpholin-4-yl)-N-(propan-2-yl)aniline Morpholine (para), isopropyl (N) C13H20N2O 220.31 Oxygen in morpholine increases polarity
4-Ethyl-N-[1-(5-methylthiophen-2-yl)ethyl]aniline Ethyl (para), thiophene-ethyl (N) C15H19NS 245.38 Thiophene introduces π-conjugation and sulfur electronic effects
Key Observations:
  • Electronic Effects : The morpholine substituent in 4-(morpholin-4-yl)-N-(propan-2-yl)aniline introduces electron-donating oxygen, enhancing polarity and hydrogen-bonding capacity .
  • Aromatic Heterocycles : Thiophene-containing analogs (e.g., 4-ethyl-N-[1-(5-methylthiophen-2-yl)ethyl]aniline) leverage sulfur’s electronegativity for altered electronic properties, relevant in optoelectronic applications .

Physicochemical and Environmental Behavior

  • Lipophilicity : Ethyl substituents (vs. methyl) increase hydrophobicity, impacting solubility and membrane permeability.
  • Thermal Stability : Di-isopropyl-substituted anilines (e.g., N,N-di(propan-2-yl)aniline) may exhibit higher thermal stability due to steric protection of the nitrogen lone pair .

Biological Activity

4-Ethyl-N-(propan-2-yl)aniline, also known as 4-ethylisopropylaniline, is an organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various aniline derivatives, it was found to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, revealing effective concentrations in the low micromolar range.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound1632
Control (Ampicillin)12

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cell lines (MCF-7). The compound induced apoptosis and inhibited cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in the biosynthesis of nucleic acids, thereby affecting cellular replication.
  • Receptor Modulation : It has been suggested that this compound can bind to certain receptors, modulating their activity and leading to downstream effects on cell survival and proliferation.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation has been observed, contributing to its cytotoxic effects on cancer cells.

Case Studies

  • Study on Antimicrobial Activity : A comparative analysis of various anilines revealed that this compound's antimicrobial efficacy was superior to many other derivatives. This study highlighted its potential as a lead compound for developing new antibiotics.
  • Cancer Cell Line Study : In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of the compound showed significant reductions in viability compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, further studies are needed to evaluate long-term effects and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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